molecular formula C19H23N B11953605 N,N-dipropyl-9H-fluoren-2-amine CAS No. 94913-38-9

N,N-dipropyl-9H-fluoren-2-amine

Cat. No.: B11953605
CAS No.: 94913-38-9
M. Wt: 265.4 g/mol
InChI Key: MEVTZSLLIPCOFE-UHFFFAOYSA-N
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Description

N,N-dipropyl-9H-fluoren-2-amine: is an organic compound with the molecular formula C19H23N . It is a derivative of fluorene , a polycyclic aromatic hydrocarbon, and contains an amine group substituted with two propyl groups. This compound is known for its applications in various fields, including organic electronics and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N,N-dipropyl-9H-fluoren-2-amine typically involves the alkylation of 9H-fluoren-2-amine with propyl halides. The reaction is carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the nucleophilic substitution reaction. The general reaction scheme is as follows:

9H-fluoren-2-amine+2propyl halideThis compound+2halide ion\text{9H-fluoren-2-amine} + 2 \text{propyl halide} \rightarrow \text{this compound} + 2 \text{halide ion} 9H-fluoren-2-amine+2propyl halide→this compound+2halide ion

Industrial Production Methods: Industrial production of This compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions: N,N-dipropyl-9H-fluoren-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or nitriles.

    Reduction: Reduction reactions can convert the amine group to an alkylamine.

    Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or lithium aluminum hydride can be employed.

    Substitution: Alkyl halides or acyl chlorides can be used in the presence of a base.

Major Products:

    Oxidation: Formation of imines or nitriles.

    Reduction: Formation of alkylamines.

    Substitution: Formation of substituted amines or amides.

Scientific Research Applications

Chemistry: N,N-dipropyl-9H-fluoren-2-amine is used as a building block in the synthesis of various organic compounds. It is employed in the development of fluorescent materials and organic light-emitting diodes (OLEDs).

Biology and Medicine: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies. It may also be explored for its pharmacological properties.

Industry: In the industrial sector, This compound is used in the production of advanced materials, such as polymers and coatings. Its unique structural properties make it suitable for applications in electronic devices and sensors.

Mechanism of Action

The mechanism of action of N,N-dipropyl-9H-fluoren-2-amine involves its interaction with specific molecular targets. The amine group can form hydrogen bonds and electrostatic interactions with receptors or enzymes. The compound’s aromatic structure allows it to participate in π-π interactions, enhancing its binding affinity. The pathways involved may include signal transduction and modulation of enzyme activity.

Comparison with Similar Compounds

  • 9H-fluoren-2-amine
  • N,N-dimethyl-9H-fluoren-2-amine
  • N,N-diphenyl-9H-fluoren-2-amine

Comparison: N,N-dipropyl-9H-fluoren-2-amine is unique due to its propyl substitutions, which influence its chemical reactivity and physical properties. Compared to N,N-dimethyl-9H-fluoren-2-amine , it has a higher molecular weight and different steric effects. The propyl groups also affect its solubility and interaction with other molecules, making it distinct from its dimethyl and diphenyl counterparts.

Properties

CAS No.

94913-38-9

Molecular Formula

C19H23N

Molecular Weight

265.4 g/mol

IUPAC Name

N,N-dipropyl-9H-fluoren-2-amine

InChI

InChI=1S/C19H23N/c1-3-11-20(12-4-2)17-9-10-19-16(14-17)13-15-7-5-6-8-18(15)19/h5-10,14H,3-4,11-13H2,1-2H3

InChI Key

MEVTZSLLIPCOFE-UHFFFAOYSA-N

Canonical SMILES

CCCN(CCC)C1=CC2=C(C=C1)C3=CC=CC=C3C2

Origin of Product

United States

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